Pseudoconhydrine, also known as 6-propyl-3-piperidinol, is a piperidine alkaloid with the molecular formula and a molecular weight of 143.23 g/mol. It has a CAS number of 140-55-6. This compound is structurally characterized by a hydroxyl group at the C-5 position, distinguishing it from its isomer conhydrine, which has a hydroxyl group at C-2. Pseudoconhydrine was first isolated from the plant poison hemlock (Conium maculatum) and has been identified as a minor alkaloid in most strains, although it can be a major component in certain American strains of the plant .
The compound exhibits a melting point of approximately 105 °C and a boiling point of 246 °C. Its structural elucidation was achieved through studies by Yanai and Lipscomb, who confirmed its unique configuration among piperidine derivatives .
These reactions are facilitated through methodologies such as Mannich-type reactions, Michael additions, and various cyclization processes that are common in the synthesis of nitrogen-containing heterocycles .
Pseudoconhydrine exhibits notable biological activities that warrant further investigation. It has been studied for its potential pharmacological effects, particularly in relation to:
Research indicates that pseudoconhydrine may interact with various biological targets, but comprehensive studies on its specific mechanisms of action are still limited .
Pseudoconhydrine can be synthesized through several methods:
Pseudoconhydrine's applications are primarily rooted in its potential pharmacological properties:
Further exploration into its applications could yield valuable insights into new therapeutic agents or chemical processes .
Interaction studies involving pseudoconhydrine have focused on its potential effects on neurotransmitter systems and other biological pathways. While specific interaction profiles are still being elucidated, preliminary studies suggest:
Pseudoconhydrine shares structural similarities with several other piperidine alkaloids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Coniine | Hydroxyl group at C-2 | More toxic than pseudoconhydrine | |
| N-Methylconiine | Methylated version of coniine | Increased lipophilicity | |
| Conhydrinone | Ketone instead of hydroxyl | Different functional group | |
| 1′-Oxo-γ-coniceine | Contains an oxo group | Distinct oxidation state | |
| N-Methylpseudoconhydrine | Methylated version of pseudoconhydrine | Variation in substitution pattern |
Pseudoconhydrine's unique hydroxyl positioning and relatively lower toxicity compared to coniine make it an interesting subject for further research into both its chemical properties and biological effects .